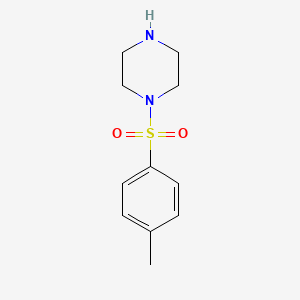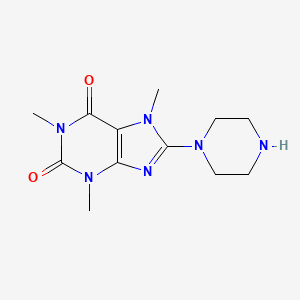![molecular formula C13H8F6O2 B1300232 {5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol CAS No. 424803-19-0](/img/structure/B1300232.png)
{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol
Vue d'ensemble
Description
“{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol” is a chemical compound with the molecular formula C13H8F6O2 and a molecular weight of 310.2 . It is also known by its CAS number 1538203-17-6 .
Molecular Structure Analysis
The molecular structure of “{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol” can be analyzed based on its molecular formula C13H8F6O2 . It contains a furan ring attached to a phenyl ring, both of which are common structures in organic chemistry. The phenyl ring is substituted with two trifluoromethyl groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of “{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol” include a molecular weight of 310.2 . Other specific properties such as melting point, boiling point, and density are not provided in the retrieved sources.
Applications De Recherche Scientifique
Catalytic Reactions and Organic Synthesis
{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol derivatives are used in various catalytic reactions and organic synthesis processes. For instance, they undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, catalyzed by In(OTf)3, to produce 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. These processes are characterized by good yields, high selectivity, low catalyst loading, and fast reaction times (Reddy et al., 2012). Similarly, phosphomolybdic acid has been used as a catalyst for the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from these compounds (Reddy et al., 2012).
Enantioselective Synthesis
Enantioselective synthesis is another application area. An example is the catalytic enantioselective addition of terminal alkynes to cyclic imines using a prolinol derived ligand related to {5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol, leading to chiral propargylic sulfamidates with high yields and excellent enantioselectivities (Munck et al., 2017).
Biobased HMF Derivatives Production
This compound plays a role in the production of biobased HMF (5-hydroxymethylfurfural) derivatives through a process like reductive amination. This method provides a novel way for producing furan-based renewable building blocks (Cukalovic & Stevens, 2010).
Electrochemical and Aggregation Properties
In the field of electrochemistry, new derivatives like [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol have been synthesized. These derivatives are used to study the aggregation behavior and electrochemical properties of certain complexes, revealing insights into non-aggregated states in various solvents (Bıyıklıoğlu, 2015).
Chiral Alcohol Synthesis
Chiral alcohols, such as (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a key intermediate for certain pharmaceuticals, have been synthesized using biocatalysts like Leifsonia xyli, with isopropanol as a co-substrate. This method offers an efficient and environmentally friendly alternative to chemical synthesis (Ouyang et al., 2013).
Biomass-Derived Furan Upgrading
The compound is involved in the upgrading of biomass-derived furans, such as in the conversion of 5-hydroxymethylfurfural (HMF) to methyl levulinate via acid-catalysis in methanol. This process highlights the difference between water and methanol as solvents in such reactions (Hu et al., 2015).
Enzyme-Catalyzed Oxidation
Furan-2,5-dicarboxylic acid (FDCA), a biobased platform chemical, can be synthesized by the oxidation of HMF, where an FAD-dependent enzyme acts on [5-(hydroxymethyl)furan-2-yl]methanol. This enzymatic process represents a high-yield, ambient-temperature method for FDCA production (Dijkman et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds, such as those containing the 3,5-bis(trifluoromethyl)phenyl motif, have been found to interact with various targets in the body .
Mode of Action
Compounds with similar structures have been found to activate substrates and stabilize developing negative charges in transition states .
Biochemical Pathways
It’s worth noting that similar compounds have been used extensively in promoting organic transformations .
Result of Action
Compounds with similar structures have been found to have inhibitory activity against tumor cell lines .
Propriétés
IUPAC Name |
[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6O2/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(6-20)21-11/h1-5,20H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZRDJVJFDVHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352500 | |
| Record name | {5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
424803-19-0 | |
| Record name | {5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Chloropyrido[2,3-b]pyrazine](/img/structure/B1300161.png)





![3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B1300174.png)


